molecular formula C16H22F2N2O3 B6695858 N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide

N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide

Cat. No.: B6695858
M. Wt: 328.35 g/mol
InChI Key: AXSSGWYRBGJDLG-UHFFFAOYSA-N
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Description

N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a difluorophenyl group and a hydroxyethoxy group.

Properties

IUPAC Name

N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O3/c1-11(13-5-2-6-14(17)15(13)18)19-16(22)20-7-3-4-12(10-20)23-9-8-21/h2,5-6,11-12,21H,3-4,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSSGWYRBGJDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)NC(=O)N2CCCC(C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Difluorophenyl Group: This step often involves the use of halogenation reactions to introduce the difluorophenyl moiety.

    Attachment of the Hydroxyethoxy Group: This can be done through etherification reactions, where an alcohol group is reacted with an appropriate leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield ketones, while reduction of the carbonyl group in the piperidine ring may produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,3-difluorophenyl)ethyl]-3-(2-methoxyethoxy)piperidine-1-carboxamide
  • N-[1-(2,3-difluorophenyl)ethyl]-3-(2-ethoxyethoxy)piperidine-1-carboxamide

Uniqueness

N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

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